molecular formula C11H12N2O B11045722 N-[1-(Pyridin-4-YL)ethyl]but-2-ynamide

N-[1-(Pyridin-4-YL)ethyl]but-2-ynamide

Cat. No.: B11045722
M. Wt: 188.23 g/mol
InChI Key: PUIKJHJABXVURR-UHFFFAOYSA-N
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Description

N-[1-(Pyridin-4-YL)ethyl]but-2-ynamide is an organic compound that belongs to the class of amides It features a pyridine ring attached to an ethyl group, which is further connected to a but-2-ynamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(Pyridin-4-YL)ethyl]but-2-ynamide can be achieved through several methods. One common approach involves the reaction of a pyridine derivative with an appropriate alkyne. For instance, the reaction between 4-bromopyridine and an alkyne in the presence of a palladium catalyst can yield the desired product. The reaction conditions typically involve the use of a base such as triethylamine and a solvent like toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[1-(Pyridin-4-YL)ethyl]but-2-ynamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.

Major Products Formed

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of reduced amide derivatives.

    Substitution: Formation of halogenated pyridine derivatives.

Scientific Research Applications

N-[1-(Pyridin-4-YL)ethyl]but-2-ynamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(Pyridin-4-YL)ethyl]but-2-ynamide involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(Pyridin-2-yl)but-2-ynamide
  • N-(Pyridin-3-yl)but-2-ynamide
  • N-(Pyridin-4-yl)pyridin-4-amine

Uniqueness

N-[1-(Pyridin-4-YL)ethyl]but-2-ynamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

N-(1-pyridin-4-ylethyl)but-2-ynamide

InChI

InChI=1S/C11H12N2O/c1-3-4-11(14)13-9(2)10-5-7-12-8-6-10/h5-9H,1-2H3,(H,13,14)

InChI Key

PUIKJHJABXVURR-UHFFFAOYSA-N

Canonical SMILES

CC#CC(=O)NC(C)C1=CC=NC=C1

Origin of Product

United States

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